molecular formula C11H12O3 B15255095 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B15255095
M. Wt: 192.21 g/mol
InChI Key: RXVHPLHBRZSKJM-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the class of benzopyrans Benzopyrans are a group of organic compounds that contain a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an aromatic compound is acylated in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols .

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-2-3-10-9(6-7)8(11(12)13)4-5-14-10/h2-3,6,8H,4-5H2,1H3,(H,12,13)

InChI Key

RXVHPLHBRZSKJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCC2C(=O)O

Origin of Product

United States

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